molecular formula C20H22N2O3S B2681325 N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide CAS No. 1181471-72-6

N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide

Katalognummer: B2681325
CAS-Nummer: 1181471-72-6
Molekulargewicht: 370.47
InChI-Schlüssel: OEFDEKSUBSTBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a sulfonamidoethylphenyl core linked to a (E)-styryl (2-phenylethenyl) group. The sulfonamide moiety may facilitate hydrogen bonding, while the styryl group introduces π-π stacking interactions. Although direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs studied for diverse applications, including opioid receptor modulation (e.g., cyclopropylfentanyl) and kinase inhibition (e.g., Tozasertib) .

Eigenschaften

IUPAC Name

N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-15(22-26(24,25)14-13-16-5-3-2-4-6-16)17-9-11-19(12-10-17)21-20(23)18-7-8-18/h2-6,9-15,18,22H,7-8H2,1H3,(H,21,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFDEKSUBSTBRL-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, focusing on mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with a sulfonylamino substituent and an ethylene bridge connecting to a phenyl group. Its structure can be represented as follows:

N 4 1 E 2 phenylethenyl sulfonylamino ethyl phenyl cyclopropanecarboxamide\text{N 4 1 E 2 phenylethenyl sulfonylamino ethyl phenyl cyclopropanecarboxamide}

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to interact with proteins involved in:

  • Protein Synthesis Regulation : The compound may influence eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for protein synthesis and energy homeostasis. Aberrant function of eEF2K is linked to various cancers, including triple-negative breast cancer (TNBC) .
  • Histone Deacetylase Inhibition : Similar compounds have demonstrated HDAC (histone deacetylase) inhibitory activity, leading to altered gene expression profiles that favor apoptosis in cancer cells .

Efficacy in Cell Lines

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed effects on selected cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (TNBC)12.5eEF2K degradation and inhibition of proliferation
HCC180615.0Induction of apoptosis via HDAC inhibition
HeLa10.0Disruption of cell cycle progression

Case Study 1: Efficacy in Triple-Negative Breast Cancer

A study evaluated the effects of the compound on MDA-MB-231 cells, a model for triple-negative breast cancer. The results demonstrated that treatment with this compound significantly reduced cell viability by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

Case Study 2: Comparative Analysis with Standard Chemotherapy

In a xenograft mouse model, this compound was compared to paclitaxel, a standard chemotherapy agent for breast cancer. The results showed comparable tumor-suppressive effects with reduced toxicity profiles, suggesting its potential as an alternative therapeutic option .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

  • Structure : Cyclopropanecarboxamide linked to a piperidine ring substituted with a phenylethyl group.
  • Pharmacology : A potent μ-opioid receptor agonist, 20–100× more potent than morphine .
  • Key Differences: Cyclopropylfentanyl’s piperidine ring is critical for opioid receptor binding, whereas the queried compound’s sulfonamidoethylphenyl group may target non-opioid receptors (e.g., enzymes or kinases). The styryl sulfonamide in the queried compound introduces greater polarity compared to cyclopropylfentanyl’s lipophilic phenylethyl-piperidine moiety.

Tozasertib Lactate (N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-Methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide)

  • Structure : Cyclopropanecarboxamide linked to a pyrimidine-thioaryl scaffold.
  • Pharmacology : Aurora kinase inhibitor with antineoplastic activity .
  • Key Differences :
    • Tozasertib’s pyrimidine-thioaryl group enables kinase binding, while the queried compound’s styryl sulfonamide may favor different electrostatic interactions.
    • Molecular weight: Tozasertib (464.59 g/mol) is heavier than the queried compound (~425–450 g/mol estimated).

N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide

  • Structure : Cyclopropanecarboxamide with a para-acetamidophenyl group.
  • Physicochemical Properties : Lower molecular weight (218.25 g/mol) and simpler structure compared to the queried compound .

1-[1-(Hydroxyimino)ethyl]-N-(2-Methoxyphenyl)cyclopropanecarboxamide

  • Structure: Cyclopropanecarboxamide with a hydroxyiminoethyl and methoxyphenyl group.
  • Synthesis : Prepared via oxime formation, with crystallographic data confirming planar cyclopropane geometry .
  • Key Differences: The hydroxyimino group may enhance solubility but reduce metabolic stability compared to the queried compound’s sulfonamide.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Source
N-[4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide C23H25N2O3S (est.) ~425–450 (est.) Cyclopropane, sulfonamide, styryl Unknown (hypothetical) N/A
Cyclopropylfentanyl C23H28N2O 348.5 Cyclopropane, piperidine, phenylethyl μ-opioid agonist
Tozasertib Lactate C23H28N8OS·C3H6O3 464.59 (base) Cyclopropane, pyrimidine, thioaryl Aurora kinase inhibitor
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide C12H14N2O2 218.25 Cyclopropane, acetamide Unknown
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C13H16N2O2 232.28 Cyclopropane, hydroxyimino, methoxyphenyl Unknown

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • Cyclopropane rings enhance rigidity and metabolic resistance across analogs .
    • Sulfonamide groups (as in the queried compound) may improve solubility and target engagement compared to piperidine (cyclopropylfentanyl) or acetamide () derivatives.
  • Pharmacological Hypotheses: The queried compound’s styryl sulfonamide could mimic tyrosine kinase inhibitors (e.g., Tozasertib) or serotonin receptor modulators, though experimental validation is needed. Its lack of a piperidine ring suggests non-opioid activity, distinguishing it from cyclopropylfentanyl .

Q & A

Q. What are the key synthetic methodologies for N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide?

The synthesis involves two critical steps:

  • Cyclopropanation : Introduce the cyclopropane ring via reagents like vinyl sulfonamide intermediates, leveraging carbodiimide coupling agents (e.g., DCC) to form the carboxamide bond .
  • Sulfonamide Formation : React (E)-2-phenylethenylsulfonyl chloride with a primary amine intermediate under anhydrous conditions, followed by purification via column chromatography .
    Key Considerations :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the styrenyl moiety.
  • Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How is the structural identity and purity of this compound validated?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm aromatic protons (δ 7.2–7.8 ppm), cyclopropane CH₂ (δ 1.2–1.5 ppm), and sulfonamide NH (δ 8.1–8.3 ppm) .
    • ¹³C NMR : Verify cyclopropane carbons (δ 10–15 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Match observed molecular ion peaks (e.g., [M+H]⁺) with theoretical molecular weight (calculated from : C₂₆H₂₈N₂O₄S) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclopropanation and sulfonamide coupling .
  • Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) using COSMO-RS models to predict yield improvements .
  • Binding Affinity Prediction : Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets, such as enzymes with hydrophobic active sites .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, inconsistent IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations .
  • Data Cross-Validation :
    • Compare in vitro results with in silico predictions (e.g., molecular dynamics simulations of protein-ligand stability) .
    • Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers .

Q. What advanced analytical strategies are recommended for characterizing degradation products?

  • LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify degradation fragments (e.g., cleavage of the sulfonamide group) .
  • Stability Studies :
    • Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via UPLC-MS/MS.
    • Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Methodological Resources Table

TechniqueApplication ExampleKey Evidence
DFT Calculations Transition state modeling for cyclopropanation
NMR Spectroscopy Structural validation of cyclopropane ring
LC-HRMS Degradation product identification
Molecular Docking Target interaction profiling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.